molecular formula C10H15N3 B13211128 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13211128
M. Wt: 177.25 g/mol
InChI Key: ZWXLRNFPZISWPC-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

The synthesis of 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyclopropyl-1-methylimidazole with a pyridine derivative under acidic or basic conditions . Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:

The unique structural features of this compound, such as the presence of the cyclopropyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-cyclopropyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C10H15N3/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7/h7,11H,2-6H2,1H3

InChI Key

ZWXLRNFPZISWPC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)N=C1C3CC3

Origin of Product

United States

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